molecular formula C13H18N2 B2443525 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine CAS No. 10066-82-7

2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine

Cat. No.: B2443525
CAS No.: 10066-82-7
M. Wt: 202.301
InChI Key: IQRMAAOAPIQGLY-UHFFFAOYSA-N
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Description

2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-9-4-5-11-10(7-13(2,3)14)8-15-12(11)6-9/h4-6,8,15H,7,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRMAAOAPIQGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CC(C)(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylindole and 2-bromo-1,1-dimethylethylamine.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts and Reagents: Palladium catalysts and bases like potassium carbonate are often used to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine is being investigated for its potential therapeutic effects in various diseases, particularly due to its structural similarity to known bioactive compounds.

Case Studies:

  • Anticancer Activity: Research indicates that indole derivatives can exhibit significant growth inhibition against various cancer cell lines, suggesting that structural modifications can enhance their anticancer properties.
StudyFindings
Anticancer ScreeningCompounds similar to this compound showed potent growth inhibition in cancer cell lines.
NeuroprotectionDemonstrated cognitive improvement in animal models of Alzheimer's disease, reducing neuroinflammation markers.

The compound has been studied for various biological activities, including:

  • Antimicrobial Properties: Exhibits activity against both Gram-positive and Gram-negative bacteria, potentially disrupting bacterial cell membranes and inhibiting metabolic pathways.
Biological ActivityMechanism
AntimicrobialDisruption of bacterial membranes and inhibition of metabolic pathways.
AnticancerInduces apoptosis in cancer cells through various pathways.

Chemical Research

In synthetic organic chemistry, this compound serves as a building block for more complex molecules, facilitating the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,1-dimethyl-2-(1H-indol-3-yl)-ethylamine: Lacks the methyl group at the 6-position of the indole ring.

    1,1-dimethyl-2-(5-methyl-1H-indol-3-yl)-ethylamine: Has the methyl group at the 5-position instead of the 6-position.

Uniqueness

2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine is unique due to the specific positioning of the methyl group on the indole ring, which can influence its chemical reactivity and biological activity.

Biological Activity

2-Methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine, also known as a derivative of indole, has garnered attention in pharmacological research due to its diverse biological activities. Indole derivatives are recognized for their potential therapeutic applications, including neuropharmacology, antimicrobial properties, and modulation of various biochemical pathways.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it belongs to the class of organic compounds known as indoles. Its molecular formula is C12H16N2C_{12}H_{16}N_2, and it features a methyl group at the second position and an indole moiety that significantly influences its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₆N₂
Molecular Weight188.27 g/mol
IUPAC NameThis compound
CAS Number4771-76-0

Indole derivatives, including this compound, interact with various neurotransmitter systems and receptors. The primary mechanisms through which they exert their effects include:

Receptor Binding:
Indole derivatives have been shown to bind with high affinity to serotonin receptors (5-HT), dopamine receptors (D2), and adrenergic receptors, influencing mood and anxiety levels.

Biochemical Pathways:
These compounds can modulate several biochemical pathways by affecting enzyme activity, particularly monoamine oxidase (MAO) enzymes, which are crucial in neurotransmitter metabolism .

Antidepressant and Anxiolytic Effects

Research indicates that this compound exhibits potential antidepressant and anxiolytic properties. In vitro studies have demonstrated its ability to inhibit MAO-A and MAO-B activities, leading to increased levels of serotonin and norepinephrine in the brain .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives of indole can exhibit significant antibacterial activity against various strains of bacteria, making them candidates for developing new antibiotics .

Neuroprotective Effects

Recent findings indicate neuroprotective effects attributed to the compound's ability to modulate oxidative stress pathways. This suggests a potential role in protecting neuronal cells from damage associated with neurodegenerative diseases .

Case Studies

  • Antidepressant Study: A study involving animal models demonstrated that administration of the compound resulted in a significant decrease in depression-like behaviors compared to control groups, suggesting its efficacy as an antidepressant agent.
  • Antimicrobial Efficacy: In vitro assays showed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and chromatographic methods for characterizing 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the indole backbone and substituent positions, particularly the 6-methyl group and the propan-2-amine chain. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. For purity assessment, use Reverse-Phase HPLC with a C18 column and UV detection at 280–290 nm (indole absorption maxima). LC-MS with soft ionization (e.g., ESI) is critical for detecting trace impurities or degradation products .

Q. How can researchers design a scalable synthesis route for this compound?

  • Methodological Answer : Start with a Fischer indole synthesis or Buchwald-Hartwig amination to construct the 6-methylindole core. Introduce the propan-2-amine moiety via reductive amination or alkylation of a pre-functionalized indole intermediate. Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to maximize yield and minimize side products. For chiral purity, employ asymmetric catalysis or chiral stationary-phase chromatography .

Q. What are the primary challenges in isolating this compound from reaction mixtures?

  • Methodological Answer : The compound’s hydrophobicity (due to the indole ring) and basic amine group necessitate pH-controlled liquid-liquid extraction. Use dichloromethane or ethyl acetate under alkaline conditions (pH >10) for separation. Counteract co-elution of byproducts (e.g., unreacted indole derivatives) via gradient elution in preparative HPLC. Crystallization in mixed solvents (e.g., hexane/ethanol) can enhance purity .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Perform molecular docking studies to predict binding affinities toward serotonin receptors (e.g., 5-HT2A) or monoamine transporters. Use Density Functional Theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Compare results with experimental IC50 values from radioligand assays. Discrepancies may arise from stereochemical variations or solvent effects in assays, requiring re-evaluation of enantiomeric purity or buffer conditions .

Q. What strategies optimize enantioselective synthesis of the (R)- and (S)-isomers of this compound?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during amine alkylation or use asymmetric hydrogenation with Ru-BINAP catalysts. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column). For dynamic kinetic resolution, combine enzymatic catalysis (e.g., lipases) with racemization agents .

Q. How do structural modifications (e.g., halogenation at the indole 4-position) alter its pharmacokinetic properties?

  • Methodological Answer : Introduce halogens (e.g., fluorine) via electrophilic substitution and assess metabolic stability using liver microsome assays. Compare LogP values (via shake-flask method) to evaluate lipophilicity changes. In vivo studies in rodent models can correlate structural changes with bioavailability and blood-brain barrier penetration .

Q. What experimental designs address contradictions in reported reaction yields for its synthesis?

  • Methodological Answer : Apply factorial design to test variables like catalyst loading, temperature, and solvent polarity. Use Response Surface Methodology (RSM) to identify optimal conditions. Validate reproducibility across multiple batches and characterize byproducts via GC-MS or NMR to identify yield-limiting side reactions .

Q. How can in silico models predict its toxicity profile for preclinical studies?

  • Methodological Answer : Use QSAR models (e.g., TOPKAT, Derek Nexus) to predict hepatotoxicity or mutagenicity. Cross-validate with Ames test data and cytochrome P450 inhibition assays. Molecular dynamics simulations can assess membrane permeability and potential off-target interactions .

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